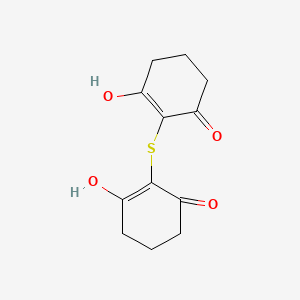
2-Cyclohexen-1-one, 2,2'-thiobis[3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] is an organic compound with the molecular formula C12H14O4S. This compound contains a total of 31 atoms, including 14 hydrogen atoms, 12 carbon atoms, 4 oxygen atoms, and 1 sulfur atom . It is a versatile intermediate used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and vanadium catalysts are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Organocopper reagents and enol silanes are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] involves its interaction with molecular targets and pathways. As an electrophile, it participates in addition reactions, including conjugate addition with nucleophiles such as organocopper reagents . These interactions can lead to the formation of various products and intermediates, influencing its overall effects.
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] can be compared with other similar compounds, such as:
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
Diosphenol: Known for its biological activities and used in traditional medicine.
Dihydro-3-oxo-β-ionol: Used in the synthesis of flavor and fragrance compounds.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-].
Propriétés
Numéro CAS |
105501-83-5 |
|---|---|
Formule moléculaire |
C12H14O4S |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
3-hydroxy-2-(2-hydroxy-6-oxocyclohexen-1-yl)sulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H14O4S/c13-7-3-1-4-8(14)11(7)17-12-9(15)5-2-6-10(12)16/h13,15H,1-6H2 |
Clé InChI |
BVNAHAUBKFUXHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=O)C1)SC2=C(CCCC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
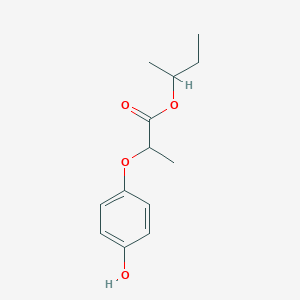
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
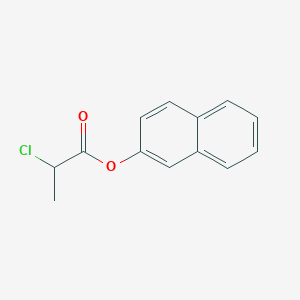
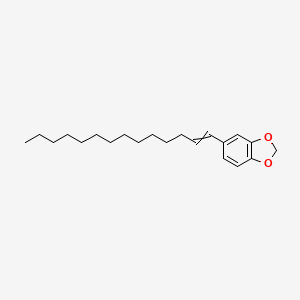
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
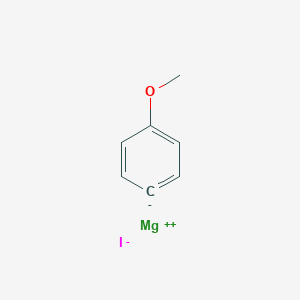
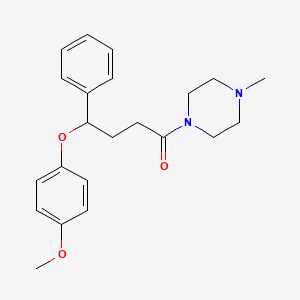

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
